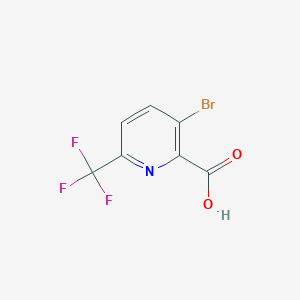

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid

CAS No.: 1214373-82-6

Cat. No.: VC2599688

Molecular Formula: C7H3BrF3NO2

Molecular Weight: 270 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214373-82-6 |

|---|---|

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270 g/mol |

| IUPAC Name | 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) |

| Standard InChI Key | KKSLGROYWBGBMH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F |

Introduction

Chemical Structure and Properties

Physical Properties

The physical properties of 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid, as determined through experimental and computational methods, are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 302.3±42.0 °C (predicted) | |

| Density | 1.863±0.06 g/cm³ (predicted) | |

| pKa | 1.86±0.10 (predicted) |

Additional physical properties can be inferred from structurally similar compounds, including:

| Property | Estimated Value | Source |

|---|---|---|

| LogP | ~1.33 | |

| H-bond Acceptors | 3 | |

| H-bond Donors | 1 | |

| Freely Rotating Bonds | 1 | |

| Polar Surface Area | ~50.19 Ų | |

| Flash Point | ~129 °C | |

| Vapor Pressure | ~0.000995 mmHg at 25 °C |

These properties indicate that the compound possesses moderate lipophilicity, limited rotational freedom, and specific hydrogen bonding capabilities that may influence its interactions with biological targets . The relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, making it amenable to various chemical transformations .

Chemical Properties

The reactivity profile of 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is primarily determined by its three functional groups, each offering distinct chemical transformation opportunities:

-

The carboxylic acid group participates in typical acid-base reactions, esterification, and amidation processes, providing a convenient handle for conjugation to other molecules.

-

The bromine atom at position 3 serves as an excellent leaving group for various cross-coupling reactions, including Suzuki, Sonogashira, and Negishi protocols, enabling carbon-carbon bond formation.

-

The trifluoromethyl group enhances the electron-withdrawing character of the pyridine ring, affecting its reactivity and potentially improving binding properties in biological systems .

The predicted pKa value of approximately 1.86 indicates that the compound is significantly acidic, more so than typical carboxylic acids . This enhanced acidity results from the electron-withdrawing effects of both the pyridine ring and the trifluoromethyl group, which stabilize the carboxylate anion formed upon deprotonation.

Synthesis Methods

Analogous Synthetic Pathways

A potential synthetic pathway, adapted from the synthesis of structurally similar 3-bromo-6-chloropyridine-2-carboxylic acid, might involve the following steps :

-

Oxidation of an appropriate 3-bromo-6-(trifluoromethyl)pyridine precursor using carbamide peroxide and trifluoroacetic anhydride to obtain the corresponding N-oxide intermediate.

-

Reaction of the N-oxide with trimethylsilyl cyanide (TMSCN) and triethylamine to form 3-bromo-6-(trifluoromethyl)pyridine-2-cyanide.

-

Hydrolysis of the nitrile group in sulfuric acid solution (typically requiring 2.5-4 hours) to obtain the target 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid .

Alternatively, research on related compounds suggests a three-step synthesis of trifluoromethylpyridine derivatives starting from trifluoroacetyl vinylogous enamine, which could potentially be adapted for our target compound . This approach might offer advantages in terms of regioselectivity and functional group compatibility.

Biological Activities and Applications

Agricultural Applications

Trifluoromethylpyridine derivatives have demonstrated significant applications in agrochemical development . Similar structural motifs are found in commercial products such as:

-

Fungicides (e.g., picoxystrobin, introduced in 2004)

-

Herbicides (e.g., bicyclopyrone, introduced in 2015)

The importance of functionalized trifluoromethylpyridines in agricultural chemistry is highlighted by the continuous development of new synthetic methods to access these valuable building blocks . The specific electronic and steric properties conferred by the trifluoromethyl group often result in improved biological activity, target selectivity, and environmental stability compared to non-fluorinated analogs.

Synthetic Applications

Beyond its potential direct biological applications, 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid represents a valuable synthetic intermediate for the preparation of more complex molecules. The bromine substituent provides an excellent handle for further functionalization through various metal-catalyzed coupling reactions, while the carboxylic acid group enables conjugation to other molecules through amide or ester bond formation.

Research Context

Importance in Medicinal Chemistry

The development of trifluoromethylated heterocycles has become an important strategy in medicinal chemistry . The incorporation of trifluoromethyl groups into drug candidates often leads to:

-

Increased metabolic stability by blocking sites of oxidative metabolism

-

Enhanced binding affinity to target proteins through stronger interactions with hydrophobic pockets

-

Improved membrane permeability due to increased lipophilicity

-

Modified acidity or basicity of neighboring functional groups

These factors make 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid a potentially valuable building block for the development of new pharmaceutical agents . The continued appearance of complementary methods to prepare such functionalized trifluoromethylpyridines in the scientific literature underscores their significance in drug discovery efforts.

Comparative Context

The specific properties of 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid can be better understood by comparing it with related compounds. For instance, replacing the bromine atom with different halogens or other substituents might alter the compound's reactivity, biological activity, and physical properties . Similarly, moving the trifluoromethyl group to different positions on the pyridine ring would create isomers with potentially different applications.

The development of related compounds like 5-halo-6-trifluoromethylpyridine-3-carbonitriles and their corresponding carboxylic acids demonstrates the broader interest in this class of molecules . Such compounds serve as valuable intermediates in the preparation of biologically active molecules with applications in both pharmaceutical and agrochemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume